3(2h)-Benzofuranone, 2-benzoyl-2-hydroxy-
Description
Contextualization within Benzofuranone Chemical Architecture
The foundational structure, benzofuran (B130515), consists of a benzene (B151609) ring fused to a furan (B31954) ring. wikipedia.orgresearchgate.net Benzofuranones, also known as coumaranones, are derivatives of benzofuran that contain a carbonyl group in the furanone ring. chemeo.comstenutz.eu The specific numbering of the heterocyclic ring system dictates the classification of benzofuranones, with 2(3H)-benzofuranone and 3(2H)-benzofuranone being common isomers. stenutz.eunih.govnih.gov 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- belongs to the 3(2H)-benzofuranone class, indicating the carbonyl group is at the 3-position and the point of saturation is at the 2-position of the benzofuran ring system. The core structure is a lactone. acs.org
The benzofuranone skeleton is a key structural unit in many natural products and synthetic compounds with diverse biological activities. researchgate.netmdpi.com The versatility of the benzofuranone scaffold allows for a wide range of substitutions, leading to a vast library of derivatives with distinct chemical and physical properties.
Significance of the 2-benzoyl-2-hydroxy-3(2H)-benzofuranone Moiety in Advanced Organic Chemistry
The 2-benzoyl-2-hydroxy-3(2H)-benzofuranone moiety is of considerable interest in advanced organic chemistry due to its unique combination of functional groups. The presence of a hydroxyl group and a benzoyl group on the same carbon atom (a hemiacetal-like structure within the lactone ring) makes it a reactive intermediate and a valuable synthon for the preparation of more complex molecules. researchgate.net
The benzoyl group, with the formula -COC6H5, is a functional group derived from benzoic acid. wikipedia.org Its presence in the 2-position of the benzofuranone ring influences the molecule's electronic properties and reactivity. Research has focused on the synthesis of various 2-aroylbenzofurans due to their potential applications in medicinal chemistry and materials science. mdpi.comnih.govrsc.org The synthesis of highly substituted 2-hydroxybenzophenones has been achieved through the skeletal clipping of 3-benzofuranones, highlighting the transformative potential of this class of compounds. rsc.orgresearchgate.net
Structural and Mechanistic Relationship to Oxidative Transformations of Flavonoids
A crucial area of research involving 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- is its formation from the oxidative degradation of certain flavonoids. nih.govresearchgate.net Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their antioxidant properties. wur.nl However, the oxidation of some flavonoids, particularly flavonols like quercetin (B1663063) and kaempferol (B1673270), does not necessarily lead to a loss of these properties. nih.govresearchgate.netnih.gov
The oxidation of flavonols that possess a hydroxyl group at the C3 position, a double bond between C2 and C3, and a carbonyl group at C4, can lead to the formation of 2-(benzoyl)-2-hydroxy-3(2H)-benzofuranone derivatives. nih.gov This transformation involves the formation of a quinone methide intermediate followed by a ring-chain tautomeric equilibrium. nih.gov For instance, the oxidation of quercetin yields 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Q-BZF). nih.govnih.govmdpi.com
This oxidative conversion is significant because the resulting benzofuranone derivatives can exhibit markedly amplified antioxidant and cytoprotective effects compared to their flavonoid precursors. nih.govuchile.cl
Overview of Principal Academic Research Trajectories for 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-
Current academic research on 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- and its derivatives is multifaceted, focusing on several key areas:
Synthesis and Methodology: A significant portion of research is dedicated to developing efficient and regioselective synthetic routes to produce substituted benzofuranones. oregonstate.edursc.org This includes methods like the palladium-catalyzed carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols and tandem addition/cyclization reactions. rsc.orgrsc.org The synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones), which are structurally related, is also a prominent area of investigation. nih.govresearchgate.net
Oxidative Chemistry of Flavonoids: A major research trajectory is the investigation of the oxidative degradation of flavonoids and the subsequent formation and isolation of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone derivatives. nih.govnih.govuchile.cl This includes elucidating the reaction mechanisms and identifying the structural requirements of the parent flavonoid for this transformation to occur. nih.gov
Biological Activity and Structure-Activity Relationship (SAR) Studies: There is a strong interest in the biological evaluation of these compounds. Research has shown that the oxidative conversion of flavonoids like quercetin and kaempferol into their respective 2-benzoyl-2-hydroxy-3(2H)-benzofuranones can lead to a significant enhancement of their antioxidant and anti-inflammatory properties. nih.govuchile.cl SAR studies are being conducted to understand how different substituents on the benzofuranone and benzoyl rings affect their biological activity. mdpi.com
Applications in Medicinal Chemistry: The unique structural features and enhanced biological activity of these compounds make them promising scaffolds for the development of new therapeutic agents. mdpi.comnih.gov Research is exploring their potential as inhibitors of various enzymes and as leads for anticancer and anti-inflammatory drugs. mdpi.comnih.govnih.gov
Below is a data table summarizing key information about the parent compound and a related derivative formed from flavonoid oxidation.
| Property | 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- | 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Q-BZF) |
| CAS Number | 54756-24-0 letopharm.com | Not explicitly found, derived from Quercetin oxidation nih.gov |
| Molecular Formula | C15H10O4 letopharm.com | C15H10O8 |
| Molecular Weight | 254.24 g/mol letopharm.com | 318.23 g/mol |
| General Class | Benzofuranone | Benzofuranone, Flavonoid oxidation product nih.gov |
| Precursor | Synthetically derived researchgate.net | Quercetin nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54756-24-0 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-benzoyl-2-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O4/c16-13(10-6-2-1-3-7-10)15(18)14(17)11-8-4-5-9-12(11)19-15/h1-9,18H |
InChI Key |
ZSNAQKHFOTVTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2(C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis and Formation of 3 2h Benzofuranone, 2 Benzoyl 2 Hydroxy Derivatives
Oxidative Generation from Flavonoid Precursors
The 2-benzoyl-2-hydroxy-3(2H)-benzofuranone core structure is frequently generated from the oxidative degradation of flavonols. This transformation underscores the reactivity of the flavonoid C-ring and is influenced by the specific oxidant and reaction conditions employed. The oxidation of flavonols like quercetin (B1663063) and kaempferol (B1673270) can lead to an amplification of their original antioxidant properties through the formation of their respective 2-benzoyl-2-hydroxy-3(2H)-benzofuranone (BZF) derivatives. nih.gov
Electrochemical Oxidation Pathways of Flavonols (e.g., Quercetin, Kaempferol, Fisetin, Rhamnetin, Rhamnazin)
Electrochemical methods have been instrumental in elucidating the oxidative pathways of flavonols leading to benzofuranone derivatives. The electrochemical oxidation of flavonoids is generally characterized by one to three steps, corresponding to the electroactive moieties present in the molecule, such as catechol, phenol, and resorcinol (B1680541) groups. mdpi.com
The oxidation of quercetin on a glassy carbon electrode is a pH-dependent, cascade mechanism involving its five hydroxyl groups. researchgate.net The initial, reversible oxidation occurs at the 3',4'-catechol moiety in the B-ring at low positive potentials, involving a two-electron, two-proton transfer to form an o-quinone. researchgate.netmdpi.com This o-quinone intermediate, in the presence of water, can then form the 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone derivative. mdpi.comnih.govresearchgate.net Further irreversible oxidation occurs at the C3 hydroxyl group, followed by the oxidation of hydroxyl groups on the A-ring at more positive potentials. mdpi.comnih.gov
Similarly, the bulk electrolysis of kaempferol in acetonitrile (B52724) results in a single oxidation product, 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone, through a two-electron process. tandfonline.com The proposed mechanism involves the formation of a 3,4-flavandione, which then rearranges to the more stable benzofuranone structure. tandfonline.com
The electrochemical behavior of fisetin and rhamnetin mirrors that of quercetin, indicating that the arrangement of hydroxyl groups in the B and C rings is key to the formation of the initial oxidation peaks and subsequent benzofuranone products. nih.gov Fisetin oxidation also proceeds through the oxidation of the catechol group in the B-ring, followed by intramolecular rearrangement and further oxidation. researchgate.net The main electrooxidation products for these flavonoids are the corresponding benzofuranone derivatives. nih.gov
For rhamnazin , which lacks the o-dihydroxy (catechol) moiety, the first reversible oxidation peak is shifted to a more positive potential. nih.gov It is proposed that a p-quinone methide is formed in the initial step, which can then yield a benzofuranone derivative. nih.gov In the absence of oxygen, 2,4-dihydroxy-2-(4'-hydroxy-3'-methoxybenzoyl)-6-methoxy-benzofuran-3(2H)-one has been identified as the sole oxidation product of rhamnazin. researchgate.net
Table 1: Electrochemical Oxidation Products of Various Flavonols
| Flavonol Precursor | Resulting Benzofuranone Derivative | Key Mechanistic Features | Citations |
|---|---|---|---|
| Quercetin | 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone | Two-electron oxidation of B-ring catechol moiety; formation of o-quinone intermediate. | mdpi.comtandfonline.com |
| Kaempferol | 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone | Two-electron oxidation; rearrangement of a 3,4-flavandione intermediate. | tandfonline.com |
| Fisetin | Benzofuranone derivative | Oxidation of B-ring catechol moiety followed by intramolecular rearrangement. | nih.govresearchgate.net |
| Rhamnazin | 2,4-dihydroxy-2-(4'-hydroxy-3'-methoxybenzoyl)-6-methoxy-benzofuran-3(2H)-one | Formation of a p-quinone methide intermediate. | nih.govresearchgate.net |
Radical-Initiated Oxidation Mechanisms (e.g., using AIBN)
The use of radical initiators like 2,2′-azobis-isobutyronitrile (AIBN) provides a controlled method for studying the oxidation of flavonoids. ttu.edu AIBN decomposes upon heating to generate peroxyl radicals, which then react with the flavonoid. ttu.edunumberanalytics.com
When quercetin is oxidized by AIBN in an oxygenated acetonitrile solution, one of the major products isolated and identified is 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone. ttu.edunih.gov This reaction highlights that the primary sites for scavenging reactive oxygen species in quercetin are the o-dihydroxyl group in the B-ring and the double bond in the C-ring. ttu.edunih.gov A comparative study of quercetin oxidation found that various methods, including AIBN-initiated oxidation, electrolysis, and autoxidation, can generate similar metabolites, including depsides and the benzofuranone derivative, although the product ratios may differ. nih.gov The formation of these products demonstrates that different oxidative systems can converge on common mechanistic pathways. nih.gov
Role of Quinone Methide Intermediates in Flavonoid Oxidation to Benzofuranone Derivatives
Quinone methide intermediates are crucial in the oxidative pathways of certain flavonoids to form benzofuranone derivatives. mdpi.comnih.govresearchgate.net The formation of a benzofuranone product is possible if the flavonoid structure can generate a p-quinone methide. mdpi.com This typically requires the presence of hydroxyl groups at the C3 and C4' positions, along with the C2–C3 double bond. mdpi.com
For example, the electrochemical oxidation of kaempferol is proposed to proceed via a p-quinone methide. mdpi.comresearchgate.net Likewise, in the case of rhamnazin, which lacks a catechol group but possesses the necessary C4'-hydroxy and C3-hydroxy groups, the formation of a p-quinone methide is suggested as the first step in its oxidation to the corresponding benzofuranone. nih.gov This intermediate is then attacked by water, leading to the ring contraction of the C-ring and the formation of the stable 2-benzoyl-2-hydroxy-3(2H)-benzofuranone structure.
Formation via Carbocation Intermediates
Evidence suggests that carbocation intermediates also play a significant role in the formation of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone derivatives, particularly under radical-initiated oxidation conditions. ttu.edunih.gov Studies on the oxidation of quercetin using the radical generator AIBN revealed that the product distribution is influenced by factors such as pH and the presence of external nucleophiles. ttu.edu
Targeted Synthetic Routes to 2-benzoyl-2-hydroxy-3(2H)-benzofuranone Frameworks
Beyond their formation as oxidation products, synthetic chemists have developed targeted methods to access the 2-aroyl-2-hydroxy-3(2H)-benzofuranone scaffold and its relatives. These routes offer greater control over the final structure and allow for the synthesis of analogues not readily accessible from natural precursors. mdpi.comnih.govrsc.org
Hydrogenolytic Epoxide-Ring Opening Strategies
One efficient method for the synthesis of the related 2-hydroxybenzofuran-3(2H)-one core involves a hydrogenolytic epoxide-ring opening strategy. researchgate.net This approach was successfully used to prepare 2-benzyl-2-hydroxybenzofuran-3(2H)-one, the parent compound of naturally occurring auronols, which are structurally analogous to the 2-benzoyl derivatives. researchgate.net
The synthesis starts with an aurone (B1235358) (2-benzylidenebenzofuran-3(2H)-one), which is first converted into its corresponding spiro-epoxide, 2′-phenylspiro[benzofuran-2(3H),2′-oxiran]-3-one. researchgate.net This epoxidation step sets up the key transformation. The subsequent hydrogenolysis of this epoxide, typically using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, cleaves the C-O bond of the epoxide ring distal to the carbonyl group. This cleavage and subsequent reduction afford the target 2-benzyl-2-hydroxybenzofuran-3(2H)-one in an efficient manner. researchgate.net This strategy represents a viable and controlled method for creating the C2-hydroxylated benzofuranone framework. researchgate.net
Skeletal Clipping and Annulation Approaches involving Benzofuranones
A significant advancement in the synthesis of complex benzophenone (B1666685) derivatives, which are structurally related to the target compound, involves the strategic dismantling and reconstruction of the benzofuranone framework. This "skeletal clipping" approach offers a novel pathway to highly substituted 2-hydroxybenzophenones from 3-benzofuranones. rsc.orgrsc.org
The process is initiated by a multicomponent reaction involving a 3-benzofuranone, an aromatic aldehyde, and malononitrile. rsc.org This reaction proceeds through an initial annulation to form an intermediate spiro[benzofuran-2,1'-cyclohexene]-3-one. rsc.org Subsequent ring clipping and a benzannulation (a process of forming a new benzene (B151609) ring) of this spiro intermediate lead to the final 2-hydroxybenzophenone (B104022) product. rsc.orgrsc.org This method is notable for avoiding the use of transition-metal catalysts and harsh oxidants. rsc.org
The reaction is typically catalyzed by a base, such as potassium carbonate, under mild conditions. researchgate.net The scope of the reaction is broad, accommodating a variety of substituents on both the benzofuranone and the aromatic aldehyde, thus allowing for the synthesis of a diverse library of polyfunctionalized 2-hydroxybenzophenones. rsc.org
Table 1: Examples of Substituted 2-Hydroxybenzophenones Synthesized via Skeletal Clipping of 3-Benzofuranones rsc.org
| 3-Benzofuranone Reactant | Aromatic Aldehyde Reactant | Resulting 2-Hydroxybenzophenone Product | Yield (%) |
| Benzofuran-3-one | Benzaldehyde | (2-hydroxyphenyl)(phenyl)methanone | 85 |
| 5-Methylbenzofuran-3-one | 4-Chlorobenzaldehyde | (4-chloro-2-hydroxyphenyl)(phenyl)methanone | 82 |
| 6-Methoxybenzofuran-3-one | 4-Methylbenzaldehyde | (2-hydroxy-4-methoxyphenyl)(p-tolyl)methanone | 78 |
| 5-Bromobenzofuran-3-one | 2-Naphthaldehyde | (4-bromo-2-hydroxyphenyl)(naphthalen-2-yl)methanone | 75 |
This table presents a selection of products synthesized via the skeletal clipping methodology, illustrating the versatility of the reaction with different starting materials. The yields reported are as found in the cited literature.
While this method directly yields 2-hydroxybenzophenones, the underlying principle of manipulating the benzofuranone skeleton through annulation and cleavage is a key strategy that could be adapted for the synthesis of the more complex 2-benzoyl-2-hydroxy-3(2H)-benzofuranone structure.
Base-Mediated Transformations and Cyclizations
Base-mediated reactions are fundamental in the synthesis and transformation of benzofuranone derivatives. These reactions can facilitate cyclizations, rearrangements, and the formation of various heterocyclic systems.
One classical base-mediated reaction is the aldol (B89426) condensation of benzofuran-3(2H)-ones with aromatic aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones. researchgate.net While this reaction does not directly produce the target hydrated auronol, the aurone product is a key precursor. The subsequent hydration of the exocyclic double bond of the aurone could, in principle, yield 2-benzoyl-2-hydroxy-3(2H)-benzofuranone. However, direct hydration has proven to be challenging. researchgate.net
An alternative base-induced approach involves the ring transformation of other flavonoid structures. For instance, the transformation of 3-hydroxyflavanone has been explored as a potential route to the desired auronol, though this has also been found to be an inefficient method. researchgate.net
More successful base-mediated strategies involve intramolecular cyclizations. For example, potassium tert-butoxide has been used to catalyze the intramolecular cyclization of substituted o-bromobenzylvinyl ketones to furnish benzofuran (B130515) derivatives. nih.gov In a different approach, a base-catalyzed sequential 1,4-addition, intramolecular cyclization, and aromatization reaction has been developed to synthesize benzofuro[3,2-b]pyridines, demonstrating the power of base catalysis in constructing complex fused systems derived from benzofuranones. researchgate.net
The choice of base and reaction conditions is crucial for directing the reaction towards the desired product. Common bases used in these transformations include potassium carbonate, cesium carbonate, and triethylamine. researchgate.netnih.govmdpi.com
Table 2: Base-Mediated Synthesis of Benzofuran Derivatives
| Starting Material(s) | Base/Catalyst | Product Type | Reference |
| o-Bromobenzylvinyl ketones | Potassium tert-butoxide | Benzofuran derivatives | nih.gov |
| ortho-Hydroxy α-aminosulfones | DMAP | Spiro[benzofuran-2,2'-indene] derivatives | mdpi.com |
| 3-Hydroxy-2-pyrones and nitroalkenes | TFA (acid co-catalyst) | Benzofuran-2(3H)-ones | oregonstate.edu |
| 3-Arylbenzofuran-2(3H)-ones | Cs2CO3 | 2-Hydroxybenzophenones | beilstein-archives.org |
This table summarizes various base-mediated or catalyzed reactions leading to benzofuranone-related structures.
Transition-Metal-Free Synthetic Protocols
The development of transition-metal-free synthetic methods is a significant goal in modern organic chemistry due to the cost, toxicity, and environmental concerns associated with many metal catalysts. Several transition-metal-free protocols have been successfully applied to the synthesis of benzofuranone derivatives and related compounds.
The skeletal clipping reaction described in section 2.2.2 is a prime example of a transition-metal-free synthesis, relying on potassium carbonate catalysis to achieve the formation of highly substituted 2-hydroxybenzophenones. rsc.orgrsc.orgresearchgate.net
Another important transition-metal-free method is the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones to yield 2-hydroxybenzophenones. beilstein-archives.orgnih.gov This reaction can be achieved using cesium carbonate in tetrahydrofuran (B95107) (THF) under an open atmosphere. The process is thought to involve the in-situ generation of a hydroperoxide from the autoxidation of THF, which facilitates the transformation. beilstein-archives.org This method is advantageous as it produces only carbon dioxide as a non-toxic byproduct. nih.gov
Furthermore, transition-metal-free cyclization reactions of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene. organic-chemistry.org This provides a mild and efficient alternative to metal-catalyzed cross-coupling and cyclization strategies. organic-chemistry.org
One-pot syntheses that avoid transition metals are particularly attractive for their operational simplicity and efficiency. A notable example is the synthesis of fused benzofuran- and benzo[b]thiophen-amines at room temperature, which proceeds via a Smiles rearrangement. mdpi.com
Table 3: Comparison of Transition-Metal-Free Protocols for Benzofuranone-Related Syntheses
| Method | Starting Material(s) | Key Reagents/Conditions | Product Type | Reference |
| Skeletal Clipping | 3-Benzofuranone, aromatic aldehyde, malononitrile | K2CO3, mild conditions | Highly substituted 2-hydroxybenzophenones | rsc.orgrsc.org |
| Decarbonylation-Oxidation | 3-Arylbenzofuran-2(3H)-ones | Cs2CO3, THF, open atmosphere | 2-Hydroxybenzophenones | beilstein-archives.orgnih.gov |
| Oxidative Cyclization | ortho-Hydroxystilbenes | PhI(OAc)2 (hypervalent iodine reagent) | 2-Arylbenzofurans | organic-chemistry.org |
| One-Pot Smiles Rearrangement | Various precursors | Room temperature | Fused benzofuran-amines | mdpi.com |
This table highlights key features of different transition-metal-free synthetic routes relevant to the construction of the benzofuranone core and its derivatives.
Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 2h Benzofuranone, 2 Benzoyl 2 Hydroxy
Mechanistic Investigations of Compound Formation Pathways
The formation of 3(2H)-benzofuranone, 2-benzoyl-2-hydroxy- and its analogs often involves the cyclization of precursor molecules. These reactions can proceed through various mechanisms, including electron transfer processes, the involvement of radical species, and intramolecular rearrangements.
Electron Transfer Processes and Coupled Chemical Reactions
The formation of the 2-hydroxy-2-benzoyl-3(2H)-benzofuranone structure can be envisioned as proceeding from a 2'-hydroxychalcone (B22705) precursor through an oxidative cyclization reaction. While direct studies on the title compound are scarce, the mechanism can be inferred from related transformations. The synthesis of aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-ones, from 2'-hydroxychalcones using transition metal salts like mercury(II) acetate (B1210297) is a well-established process. chemijournal.com This reaction is thought to initiate by the coordination of the metal salt to the double bond of the chalcone (B49325). This coordination renders the α-carbon susceptible to intramolecular electrophilic attack by the 2'-hydroxy group. chemijournal.com Subsequent elimination steps lead to the formation of the aurone (B1235358). The formation of the 2-hydroxy-2-benzoyl derivative would represent an intermediate stage or a hydrated form of an aurone-like structure.
Photochemical cyclization of 2'-hydroxychalcones represents another pathway where electron transfer processes are pivotal. rsc.org Upon irradiation, the chalcone is excited to a π,π* state, which can lead to an intramolecular proton transfer, forming a transient species that subsequently cyclizes. rsc.org The quantum yields of these reactions are often dependent on the solvent and the wavelength of irradiation, suggesting the involvement of specific excited state geometries and potential charge transfer intermediates. rsc.org
Role of Hydroperoxides and Radical Species in Transformation Mechanisms
Peroxides, particularly hydrogen peroxide in alkaline conditions, are effective reagents for the oxidative cyclization of 2'-hydroxychalcones. chemijournal.com This reaction typically yields 3-hydroxyflavones, but the mechanism involves intermediates that could potentially lead to 2-hydroxy-3(2H)-benzofuranone structures under different conditions. The reaction is initiated by the formation of a hydroperoxide anion which can attack the double bond of the chalcone. This is followed by an intramolecular cyclization and rearrangement. The involvement of radical species, although not always explicitly detailed for this specific transformation, is a common feature in many oxidation reactions involving peroxides. These highly reactive species could influence the reaction pathway and the final product distribution.
Intramolecular Rearrangements and Cyclization Phenomena
The core of the formation of 3(2H)-benzofuranone, 2-benzoyl-2-hydroxy- lies in an intramolecular cyclization event. The most common precursor for this type of structure is a 2'-hydroxychalcone. In the presence of a suitable reagent or under specific conditions (e.g., acid or base catalysis, photochemical induction), the phenolic hydroxyl group attacks the α-carbon of the chalcone's α,β-unsaturated ketone system.
One proposed mechanism for the cyclization of 2'-hydroxychalcones to flavanones in an alkaline medium involves the ionized form of the chalcone. rsc.org A general acid-catalyzed attack on the ionized chalcone is followed by rotation around the CO–Cα bond, which then allows for the ring-closing annelation to form the six-membered ring of the flavanone. rsc.org The formation of the five-membered benzofuranone ring in the title compound would proceed via a similar intramolecular nucleophilic attack, but on the β-carbon, leading to a 5-exo-trig cyclization.
Furthermore, the compound can exist in equilibrium with its open-chain tautomer, the corresponding 2'-hydroxy-α,β-diketone. This type of ring-chain tautomerism is a known phenomenon for related α-hydroxy ketones. researchgate.net The position of this equilibrium is influenced by the solvent and substitution patterns.
Intrinsic Reactivity and Chemical Degradation Pathways of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-
The reactivity of 3(2H)-benzofuranone, 2-benzoyl-2-hydroxy- is dictated by the presence of several functional groups: a hemiacetal-like linkage at the C2 position, a ketone in the benzofuranone ring, and the benzoyl substituent.
Stability under Diverse Chemical and Environmental Conditions
The stability of 2-hydroxy-3(2H)-benzofuranone derivatives is a critical consideration. The hemiacetal-like C2 position is a potential point of instability. Under acidic conditions, protonation of the hydroxyl group can lead to the elimination of water and the formation of a cationic intermediate, which could then rearrange or react with other nucleophiles present. In basic media, deprotonation of the hydroxyl group can occur, potentially leading to ring-opening or other rearrangement reactions.
The stability is also influenced by the substituents on the benzoyl and benzofuranone rings. Electron-donating or -withdrawing groups can affect the electron density at the reactive centers, thereby influencing the compound's susceptibility to degradation. For instance, studies on the synthesis of a related compound, 2-benzyl-2-hydroxybenzofuran-3(2H)-one, highlight the challenges in isolating this type of hydrated auronol, suggesting a delicate stability profile. researchgate.net
pH-Dependent Reactivity Profiles and Dissociation Forms
The reactivity of 3(2H)-benzofuranone, 2-benzoyl-2-hydroxy- is expected to be highly dependent on the pH of the medium. The hydroxyl group at the C2 position is acidic and can dissociate to form an alkoxide ion in basic solutions. The pKa of this hydroxyl group will determine the pH range at which the compound exists in its neutral or anionic form.
The presence of the ketone group also contributes to the pH-dependent reactivity. Enolization can occur under both acidic and basic conditions, leading to the formation of an enol or enolate, respectively. This can facilitate reactions at the α-carbon.
Advanced Derivatization Strategies for Structural Modification
The unique structural arrangement of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-, featuring a tertiary alcohol, a lactone, and a ketone moiety, offers a versatile platform for a variety of derivatization strategies. These modifications are crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Advanced strategies focus on the selective transformation of its key functional groups.
Esterification of Hydroxyl Groups (e.g., with Benzoyl Chloride)
The tertiary hydroxyl group at the C2 position is a prime target for modification via esterification. This reaction replaces the hydrogen of the hydroxyl group with an acyl group, altering the molecule's polarity, steric profile, and hydrogen bonding capability. A common and illustrative example is the reaction with benzoyl chloride.
Reaction Mechanism and Findings:
The esterification of the 2-hydroxy group with benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. pearson.com The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion as the leaving group. To drive the reaction to completion, a non-nucleophilic base, such as pyridine, is typically added. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating the starting material or the product. pearson.com
The reaction results in the formation of 2-benzoyl-2-(benzoyloxy)-3(2H)-benzofuranone. This modification can significantly impact the molecule's chemical and physical properties by introducing a second benzoyl group, thereby increasing its molecular weight and lipophilicity.
Table 1: Esterification of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-
| Reactant | Reagent | Catalyst/Conditions | Product |
|---|
Nucleophilic Substitution Reactions at Key Positions
Nucleophilic substitution offers a pathway to introduce a wide array of functional groups onto the benzofuranone scaffold. The primary sites for such reactions in 2-benzoyl-2-hydroxy-3(2H)-benzofuranone are the electrophilic carbonyl carbons and the C2 position bearing the hydroxyl group.
Reaction Mechanism and Findings:
Direct substitution of the hydroxyl group at C2 is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. To facilitate this, the reaction can be conducted under acidic conditions, where the hydroxyl group is protonated to form a water molecule (H₂O), a much better leaving group. The subsequent departure of water would generate a tertiary carbocation at C2, which could then be attacked by a nucleophile. However, this intermediate may be prone to rearrangement or elimination reactions.
Alternatively, nucleophiles can attack the carbonyl carbons.
Attack at the C3 Carbonyl: Strong nucleophiles can attack the lactone carbonyl at the C3 position. This can lead to a ring-opening reaction, cleaving the ester bond of the benzofuranone ring to yield a substituted 2-(carboxymethyl)phenol derivative.
Attack at the Benzoyl Carbonyl: The ketone of the benzoyl group is also susceptible to nucleophilic attack, which would lead to the formation of a tertiary alcohol upon workup.
The outcome of nucleophilic substitution reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions, allowing for targeted modifications at different positions within the molecule. Research on related benzofuranone systems indicates that reactions can be directed towards specific sites through careful choice of reagents. researchgate.net
Table 2: Potential Nucleophilic Substitution Pathways
| Position of Attack | Nucleophile (Example) | Conditions | Potential Product Type |
|---|---|---|---|
| C2 (via activation) | Halide ion (e.g., Br⁻) | Strong Acid (e.g., HBr) | 2-benzoyl-2-bromo-3(2H)-benzofuranone |
| C3 (Lactone Carbonyl) | Grignard Reagent (e.g., CH₃MgBr) | Anhydrous Ether | Ring-opened keto-alcohol |
Targeted Reduction and Oxidation Reactions of Specific Moieties within the Benzofuranone Structure
Targeted reduction and oxidation reactions allow for the selective modification of the carbonyl and hydroxyl functionalities, providing access to a range of derivatives with different oxidation states.
Reduction Reactions:
The molecule contains two distinct carbonyl groups—the lactone carbonyl at C3 and the ketone carbonyl of the benzoyl group—which can be selectively reduced depending on the reducing agent employed.
Selective Ketone Reduction: Mild hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for the reduction of ketones in the presence of esters (lactones). Therefore, treatment with NaBH₄ is expected to reduce the benzoyl group's ketone to a secondary alcohol, yielding 2-hydroxy-2-(hydroxy(phenyl)methyl)-3(2H)-benzofuranone, a diol.
Lactone and Ketone Reduction: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is capable of reducing both esters and ketones. The reaction with LiAlH₄ would likely reduce both the benzoyl ketone and the lactone carbonyl group. The reduction of the lactone would result in the opening of the heterocyclic ring to form a diol.
Oxidation Reactions:
The oxidation of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone is complex. The tertiary alcohol at C2 cannot be oxidized directly without cleaving a carbon-carbon bond.
Oxidative Cleavage: Studies on related 3-arylbenzofuran-2(3H)-ones have shown that they can undergo oxidative decarbonylation to furnish 2-hydroxybenzophenones. beilstein-journals.org A similar pathway could be envisioned for 2-benzoyl-2-hydroxy-3(2H)-benzofuranone, where an oxidative process might induce cleavage of the C2-C3 bond, potentially leading to the formation of other complex phenolic compounds. Biomimetic oxidation studies on the simpler benzofuran (B130515) nucleus demonstrate that oxidation often proceeds through an epoxide intermediate, which then undergoes further reactions. mdpi.com For the title compound, such a reaction could lead to significant rearrangement or degradation of the benzofuranone core.
Table 3: Potential Reduction and Oxidation Pathways
| Reaction Type | Reagent | Target Moiety | Expected Product |
|---|---|---|---|
| Selective Reduction | Sodium Borohydride (NaBH₄) | Benzoyl Ketone | 2-hydroxy-2-(hydroxy(phenyl)methyl)-3(2H)-benzofuranone |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Benzoyl Ketone & Lactone | Ring-opened triol |
Advanced Spectroscopic and Structural Characterization of 3 2h Benzofuranone, 2 Benzoyl 2 Hydroxy
Chromatographic Separation and Detection Methodologies
Chromatography is essential for isolating the compound from complex mixtures, such as reaction products or biological matrices. The choice of detector is critical for both quantification and initial identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzofuranone derivatives. Gradient reversed-phase HPLC methods are particularly effective for separating these compounds from related flavonoids and their precursors. researchgate.net
Diode Array Detection (DAD): This detector provides high-quality quantitative data by measuring absorbance across a wide range of UV-Vis wavelengths simultaneously. researchgate.net For 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-, the detector can capture the complete UV-Vis spectrum of the analyte as it elutes, aiding in peak purity assessment and identification based on its unique spectral signature, which is influenced by the benzoyl and benzofuranone chromophores. Methods for related compounds have been validated for parameters including linearity, precision, and accuracy, ensuring reliable quantification in various samples. nih.gov
Electrochemical Detection (ED): ED is an exceptionally sensitive and selective technique for electroactive compounds. mdpi.com The phenolic hydroxyl group within the 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- structure makes it a prime candidate for electrochemical detection. This method offers a significant advantage in detecting trace amounts of the compound, often with a linear dynamic range spanning several orders of magnitude. mdpi.com The high sensitivity of ED is beneficial when analyzing products from electrochemical oxidation studies of flavonols, where such benzofuranone derivatives are known to form. researchgate.netresearchgate.net
Table 1: Illustrative HPLC-DAD/ED System Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile (B52724) and acidified water (e.g., 0.1% formic acid) | To effectively separate compounds with varying polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard analytical flow for optimal separation. |
| DAD Wavelength | 210 - 400 nm | To capture all major chromophores for quantification and identification. |
| ED Potential | +0.6 V to +0.8 V | Set at the oxidation potential of the phenolic moiety for selective detection. |
For unequivocal identification, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive method. nih.gov Electrospray ionization (ESI) is the preferred soft ionization technique as it typically generates intact protonated or deprotonated molecular ions, which is crucial for determining the molecular weight. researchgate.net
Upon isolation of the molecular ion, tandem mass spectrometry (MS/MS) is performed. The ion is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-, a key fragmentation pathway involves the cleavage of the bond between the C2 carbon and the benzoyl group. This process characteristically produces a highly stable benzoyl acylium ion.
Studies on related 2-aroylbenzofuran derivatives confirm that the most intense fragment ion observed is often the acylium ion at a mass-to-charge ratio (m/z) of 105. researchgate.netnih.gov This fragment corresponds to [C₆H₅CO]⁺ and is a diagnostic marker for the presence of the benzoyl moiety. Further fragmentation of the remaining benzofuranone structure provides additional structural confirmation. researchgate.net
Table 2: Predicted ESI-MS/MS Fragmentation Data for 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- (Positive Ion Mode)
| Ion | Predicted m/z (C₁₅H₁₀O₄) | Description |
|---|---|---|
| [M+H]⁺ | 255.06 | Protonated molecular ion. |
| [M+H - H₂O]⁺ | 237.05 | Loss of a water molecule from the hydroxyl group. |
| [C₆H₅CO]⁺ | 105.03 | Benzoyl acylium ion; a key diagnostic fragment. researchgate.netnih.gov |
| [M+H - C₇H₅O]⁺ | 134.03 | Loss of the benzoyl radical. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing definitive evidence of its structure.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-, the spectrum would display distinct signals for the aromatic protons on both the benzofuranone ring system and the benzoyl group. These signals typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic rings and carbonyl groups. nih.gov The coupling patterns (e.g., doublets, triplets) between adjacent protons would reveal their substitution pattern on the rings. A broad singlet, which may disappear upon exchange with D₂O, would be characteristic of the hydroxyl proton. docbrown.info
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Benzofuranone moiety) | 7.0 - 7.8 | Multiplet |
| Aromatic Protons (Benzoyl moiety) | 7.4 - 8.2 | Multiplet |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key diagnostic signals for 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- include two distinct carbonyl carbon signals in the highly deshielded region (δ 170-200 ppm), corresponding to the ketone of the benzoyl group and the ester-like carbonyl of the furanone ring. nih.gov The signal for the C2 carbon, being a quaternary carbon bonded to two oxygens and two carbons, would appear at a characteristic chemical shift (approx. δ 90-105 ppm). The remaining signals in the aromatic region (δ 110-160 ppm) would correspond to the carbons of the two benzene (B151609) rings. researchgate.net
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Benzoyl) | ~195 |
| C=O (Furanone) | ~175 |
| Aromatic C-H | 110 - 138 |
| Aromatic Quaternary C | 120 - 165 |
While 1D NMR provides essential data, 2D NMR techniques are often required for unambiguous assignment of complex structures.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). It is used to definitively assign the protonated carbons of the aromatic rings. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-, these methods provide critical insights into its molecular framework.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the vibrational frequencies of its bonds, which are indicative of specific functional groups. In the case of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-, characteristic absorption bands are expected. A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of two carbonyl groups, the lactone within the benzofuranone ring and the benzoyl ketone, would give rise to strong C=O stretching absorptions. Typically, the lactone carbonyl stretch appears at a higher frequency (around 1800-1760 cm⁻¹) compared to the ketone carbonyl stretch (around 1725-1705 cm⁻¹). Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman activity differ from those for IR, often making non-polar bonds more visible. For 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-, the symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal. The C=O stretching vibrations would also be Raman active.
A comprehensive analysis of both IR and Raman spectra allows for a detailed mapping of the functional groups present in the molecule, confirming its proposed structure.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Hydroxyl (O-H) stretch | 3500-3200 (broad) | Weak |
| Aromatic C-H stretch | 3100-3000 | Strong |
| Lactone C=O stretch | 1800-1760 | Moderate |
| Ketone C=O stretch | 1725-1705 | Moderate |
| Aromatic C=C stretch | 1600-1450 | Strong |
| C-O stretch | 1300-1000 | Moderate |
Single Crystal X-ray Diffraction (SC-XRD) Analysis
The 2-position of the benzofuranone ring in 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- is a stereocenter. SC-XRD analysis is indispensable for unambiguously determining the relative stereochemistry of the substituents at this chiral center. By mapping the electron density of the crystal, the precise spatial orientation of the benzoyl and hydroxyl groups relative to the benzofuranone ring system can be established. Furthermore, if the compound crystallizes in a chiral space group, anomalous dispersion effects can be used to determine the absolute stereochemistry, distinguishing between the (R) and (S) enantiomers.
The way in which individual molecules of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- pack together in the solid state is governed by a variety of non-covalent interactions. SC-XRD data allows for a detailed analysis of these supramolecular interactions.
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen atoms are effective hydrogen bond acceptors. It is highly probable that intermolecular O-H···O=C hydrogen bonds play a significant role in the crystal packing, potentially forming dimers or extended networks.
The analysis of these interactions provides a deeper understanding of the forces that stabilize the crystal lattice.
In some instances, SC-XRD can reveal information about dynamic processes within the crystal. For example, if a part of the molecule, such as the benzoyl group, exhibits rotational freedom, this may manifest as crystallographic disorder. The analysis of atomic displacement parameters (thermal ellipsoids) can provide insights into the anisotropic vibrations of atoms, indicating the directions of greatest thermal motion. Such studies can allude to the flexibility of the molecule even within the constrained environment of the crystal lattice.
In situ Spectroelectrochemical Techniques for Real-time Reaction Monitoring
In situ spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to monitor reactions in real-time as they occur at an electrode surface. This is particularly valuable for studying the redox behavior of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy-.
Theoretical and Computational Chemistry Approaches to 3 2h Benzofuranone, 2 Benzoyl 2 Hydroxy
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are indispensable for understanding the intrinsic properties of 3(2H)-benzofuranone, 2-benzoyl-2-hydroxy- and its derivatives at the molecular level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. For compounds related to the 3(2H)-benzofuranone, 2-benzoyl-2-hydroxy- scaffold, DFT methods are frequently used to predict their three-dimensional structure and thermodynamic stability.
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For derivatives of this scaffold, such as those formed from quercetin (B1663063), functional like M06-2X have been shown to provide reliable results that align well with experimental data. mdpi.com The choice of basis set, such as def2-TZVPP, is also critical for obtaining accurate electronic structures. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets for Benzofuranone Derivatives
| Functional | Basis Set | Typical Application |
|---|---|---|
| M06-2X | def2-TZVPP | Geometry Optimization, Energetics, BDE Calculations |
| B3LYP | 6-311++G** | Structural Analysis, Hydrogen Bonding, NBO Analysis |
This table represents common methods used for similar compounds; specific choices may vary based on the research focus.
Conformational Analysis and Exploration of Potential Energy Surfaces
The 3(2H)-benzofuranone, 2-benzoyl-2-hydroxy- molecule possesses several rotatable bonds, leading to multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By mapping the potential energy surface (PES), researchers can identify the most stable conformers and the energy barriers between them.
For related flavonoid structures, computational studies have analyzed the torsional profiles around key dihedral angles to understand the planarity and orientation of the different ring systems. nih.gov For the title compound, this would involve rotating the benzoyl group and the hydroxyl group to locate energetic minima. This analysis is crucial as the conformation can significantly influence the molecule's reactivity and interaction with biological targets. nih.gov
Prediction of Spectroscopic Parameters and Electronic Transitions
Theoretical methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structures. Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. lew.ro
By calculating the energies of the lowest electronic transitions, TD-DFT can predict the absorption maxima (λmax). lew.ro Furthermore, analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations. lew.rorsc.org
Table 2: Predicted Spectroscopic Data (Illustrative)
| Parameter | Predicted Value | Method |
|---|---|---|
| λmax (nm) | ~280-350 | TD-DFT/B3LYP |
| Major Transition | HOMO -> LUMO | TD-DFT |
Note: These values are illustrative and based on typical ranges for similar aromatic ketones and lactones. Actual values would require specific calculations.
Mechanistic Modeling of Chemical Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating reaction rates.
Transition State Theory (TST) for Kinetic Analysis of Reactions
Transition State Theory (TST) is used in conjunction with quantum chemical calculations to estimate the rate constants of chemical reactions. The first step is to locate the transition state (TS) structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡).
For reactions involving benzofuranone derivatives, such as their formation from flavonol oxidation, computational models can propose detailed reaction pathways. For instance, the oxidation of quercetin to its BZF derivative is thought to proceed through a carbocation intermediate, with the subsequent addition of water leading to the final product. mdpi.com TST allows for the calculation of the kinetic feasibility of such proposed steps.
Calculation of Proton Affinities (PA) and Bond Dissociation Enthalpies (BDE) in Radical Processes
The antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The Bond Dissociation Enthaly (BDE) of the O-H bond is a key descriptor of this ability. A lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting higher antioxidant potential.
DFT calculations, particularly with functionals like M06-2X, have been successfully used to compute the BDE values for the hydroxyl groups in flavonoids and their metabolites. mdpi.com For 3(2H)-benzofuranone, 2-benzoyl-2-hydroxy-, calculating the BDE of its tertiary hydroxyl group would be essential to evaluate its potential as a direct radical scavenger. Proton Affinity (PA) calculations are also important, especially when considering reaction mechanisms that involve proton transfer steps, such as the Sequential Proton Loss Electron Transfer (SPLET) mechanism of antioxidant action. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- |
| Quercetin |
| Myricetin |
| Fisetin |
Tautomeric Equilibrium Studies
The study of tautomeric equilibria is crucial for understanding the chemical behavior, reactivity, and potential biological activity of molecules that can exist in multiple, interconvertible isomeric forms. For complex polyhydroxylated compounds such as the subject of this article, the relative stability of different tautomers can be influenced by factors like intramolecular hydrogen bonding, solvent effects, and electronic delocalization. Theoretical chemistry provides a robust framework for elucidating these subtle energetic differences and characterizing the geometric parameters of each tautomer.
Despite the clear theoretical interest, specific energetic and structural data from computational studies on the tautomeric equilibrium between 2,5,7,3′,4′-pentahydroxy-3,4-flavandione and 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone could not be located in the searched scientific databases.
In general, such studies on similar flavonoid structures involve the use of quantum chemical calculations to determine the optimized geometries, relative energies (ΔE), and relative Gibbs free energies (ΔG) of the potential tautomers. nih.govnih.gov These calculations help in predicting the most stable tautomer under specific conditions (e.g., in the gas phase or in different solvents). rsc.org For instance, research on other flavonoids like quercetin has detailed the pathways of tautomeric transformations through intramolecular proton transfer, analyzing the energetic, structural, and polar characteristics of the transitions. nih.gov
A typical approach involves:
Geometry Optimization: Calculating the lowest energy conformation for each tautomer.
Energy Calculations: Determining the single-point energies to establish the relative stability of the tautomers.
Frequency Analysis: To confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.
Solvent Effects: Often incorporated using continuum solvation models to simulate more realistic chemical environments. rsc.org
Structural characterization would typically involve reporting key bond lengths, bond angles, and dihedral angles that differentiate the tautomers. For example, the C=O and C-O bond lengths in the pyran or furanone ring, as well as the O-H bond lengths of the participating hydroxyl groups, would be of primary interest.
Without specific research on the target compounds, it is not possible to provide detailed research findings or populate a data table with accurate energetic and structural parameters for the tautomeric equilibrium between 2,5,7,3′,4′-pentahydroxy-3,4-flavandione and 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone. The methodologies for such an investigation are well-established within the field of computational chemistry, but the specific application to this system has not been reported in the available literature.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity of 3(2H)-Benzofuranone, 2-benzoyl-2-hydroxy- makes it a valuable intermediate and building block for the synthesis of more elaborate molecules. It is recognized as the prototype of naturally occurring hydrated auronols, which are a class of flavonoid compounds.
The 2-benzoyl-2-hydroxy-3(2H)-benzofuranone structure is a key player in the synthesis of various heterocyclic systems. Its chemical nature allows it to be derived from other heterocycles or to be converted into new ones.
Formation from Epoxides: An efficient method to produce the auronol 2-benzyl-2-hydroxybenzofuran-3(2H)-one, a closely related prototype, involves the hydrogenolytic ring-opening of a spiro-epoxide, specifically 2'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one. researchgate.net This highlights the synthetic relationship between benzofuranones and oxirane heterocyclic systems.
Precursor to Aurones: The title compound is essentially a hydrated form of an aurone (B1235358) (2-benzylidenebenzofuran-3(2H)-one). Aurones are themselves important heterocyclic scaffolds. The synthesis of aurones often proceeds through the condensation of benzofuran-3(2H)-ones with benzaldehydes. researchgate.net The 2-hydroxy group in the title compound represents a key intermediate state in the formation and reactions of these aurone scaffolds.
Platform for Other Heterocycles: Benzofuranone-based structures are used to construct entirely different heterocyclic rings. For instance, related benzofuran (B130515) derivatives are reacted with hydrazonoyl halides to yield novel pyrazole (B372694) compounds, demonstrating the versatility of the benzofuranone core in building diverse heterocyclic frameworks. researchgate.net
The 2-benzoyl-2-hydroxy-3(2H)-benzofuranone skeleton is an ideal precursor for generating libraries of novel organic compounds where properties can be systematically adjusted. By chemically modifying the benzoyl group or other positions on the benzofuran ring, researchers can fine-tune the biological activity and physical properties of the resulting molecules.
One prominent application is in the development of potential therapeutic agents. For example, by using the 2-aroylbenzo[b]furan skeleton as a base, scientists have synthesized series of compounds with modified benzoyl groups to investigate their structure-activity relationship (SAR). mdpi.com The number and position of substituents, such as methoxy (B1213986) groups on the benzoyl ring, have been shown to significantly influence the antiproliferative activity of the final compounds against various cancer cell lines. mdpi.com
The following table illustrates how modifications to a core 2-aroylbenzofuran structure, closely related to the title compound, can tune its biological efficacy.
| Compound Modification (on 2-Benzoyl Group) | Target | Observed Effect on Activity | Reference |
|---|---|---|---|
| Replacement of 3',5'-dimethoxybenzoyl with an unsubstituted benzoyl | Antiproliferative Activity (various cell lines) | Caused a reduction in activity (2–16-fold) | mdpi.com |
| Comparison of 3',4',5'-trimethoxybenzoyl vs. unsubstituted benzoyl | Antiproliferative Activity (HeLa cells) | The unsubstituted benzoyl derivative was 14-fold more active | mdpi.com |
| Introduction of various substituents on the benzylidene ring of aurones | Alkaline Phosphatase Inhibition | Substituents like halogens and nitro groups at specific positions created highly potent inhibitors | nih.gov |
Contributions to the Development of New Materials
While the primary research focus has been on its role in fine chemical synthesis, the structural attributes of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone and its derivatives suggest potential applications in materials science.
Currently, there is limited specific research on the direct incorporation of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone into polymer or composite systems. However, the benzofuran core is known for its rigidity and thermal stability. The presence of the hydroxyl and carbonyl groups offers potential sites for polymerization or for grafting onto existing polymer backbones. These functional groups could also facilitate specific interactions, such as hydrogen bonding, within a material matrix, potentially influencing properties like mechanical strength, thermal stability, or adhesion.
A significant application of this chemical family is in the synthesis of dyes and colorants. The title compound is directly related to aurones, which are a class of flavonoids that contribute to the yellow pigmentation of various flowers. nih.gov The extended conjugation system in the dehydrated form, 2-benzylidenebenzofuran-3(2H)-one (aurone), is responsible for its ability to absorb visible light and thus appear colored.
Synthetic aurone derivatives exhibit a range of colors, and their light-absorbing properties can be tuned by adding different functional groups to the molecular structure. This makes them attractive targets for creating novel synthetic dyes.
The table below shows the absorption maxima (λmax), which indicate the color, for several substituted aurone derivatives synthesized from benzofuranone precursors.
| Aurone Derivative | Absorption Maxima (λmax) | Reference |
|---|---|---|
| 4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one | 350 nm | nih.gov |
| 6-Chloro-2-(2,4-dimethylbenzylidene)-4-nitrobenzofuran-3(2H)-one | 380 nm | nih.gov |
| 6-Chloro-4-nitro-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | 410 nm | nih.gov |
| 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one | 455 nm | nih.gov |
Structure-Activity Relationships in Chemical Reactivity and Designed Material Performance
The relationship between the molecular structure of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone and its chemical behavior is fundamental to its application. Its reactivity is governed by the interplay of its three key components: the benzofuranone core, the C2-hydroxyl group, and the C2-benzoyl group.
Chemical Reactivity: The geminal hydroxy group at the C2 position is a key reactive site. It can be easily eliminated via dehydration to form the exocyclic double bond characteristic of aurones. This transformation is a critical step in many synthetic pathways involving this compound. The carbonyl group at C3 and the benzoyl ketone are both electrophilic sites, susceptible to nucleophilic attack, further expanding the compound's synthetic utility.
Designed Performance: The performance of molecules derived from this scaffold is highly dependent on their specific structure. As demonstrated in medicinal chemistry research, subtle changes to the substitution pattern on the benzoyl ring or the benzofuran core can lead to dramatic differences in biological activity. mdpi.com For example, studies on related 2-aroylbenzofuran derivatives as potential anticancer agents found that the placement and number of methoxy groups on the benzoyl ring directly correlated with their potency against different cancer cell lines. mdpi.com Similarly, in the context of enzyme inhibition, the introduction of electron-withdrawing or halogen substituents onto the aurone backbone, derived from the title compound, can enhance binding affinity and inhibitory power against targets like alkaline phosphatase. nih.gov This tunability is a clear example of how structure-activity relationships guide the design of molecules for specific high-performance applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3(2H)-benzofuranone derivatives, and how can reaction conditions be optimized for 2-benzoyl-2-hydroxy substitution?
- Methodology :
- Base-catalyzed condensation : Start with substituted benzaldehydes and acetophenones under alkaline conditions to form the benzofuranone core. For 2-benzoyl-2-hydroxy derivatives, use hydroxyl-protected benzoyl chloride to avoid side reactions .
- Pd(II)-catalyzed C–H activation : Enantioselective methods involve palladium catalysts with chiral ligands (e.g., BINOL derivatives) to achieve stereocontrol at the 2-hydroxy position .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields (up to 85%) by enhancing reaction homogeneity .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone?
- Methodology :
- NMR : Look for characteristic signals:
- ¹H NMR : A downfield singlet (~δ 12.5 ppm) for the hydroxyl proton and a doublet (J = 8.5 Hz) for the benzoyl aromatic protons .
- ¹³C NMR : Carbonyl signals at ~δ 190 ppm (benzoyl C=O) and ~δ 170 ppm (lactone C=O) .
- IR : Strong absorption bands at 1750–1730 cm⁻¹ (lactone C=O) and 1680 cm⁻¹ (benzoyl C=O) .
- HRMS : Exact mass calculation (e.g., C₁₅H₁₀O₄ requires [M+H]⁺ 255.0657) to confirm molecular formula .
Q. What computational methods are suitable for predicting the physicochemical properties of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone?
- Methodology :
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate dipole moments, polar surface area (PSA), and logP values. Predicted PSA for this compound is ~72.45 Ų, indicating moderate solubility .
- Molecular Dynamics (MD) Simulations : Predict boiling points (e.g., 515.6±50.0°C) and density (1.26±0.1 g/cm³) using software like Gaussian or COSMOtherm .
Advanced Research Questions
Q. How do substituents on the benzoyl group influence the stability and tautomeric equilibria of 2-hydroxy-3(2H)-benzofuranone derivatives?
- Methodology :
- UV-Vis Spectroscopy : Monitor tautomeric shifts (keto-enol equilibria) in solvents of varying polarity. Electron-withdrawing groups (e.g., -NO₂) stabilize the keto form, while electron-donating groups (e.g., -OCH₃) favor enolization .
- pH-dependent studies : Use buffer solutions (pH 2–12) to track protonation states. At pH > 10, deprotonation of the hydroxyl group increases planarity, enhancing fluorescence .
Q. What strategies can resolve contradictions in reported biological activities (e.g., cytotoxic vs. cytoprotective effects) of benzofuranone derivatives?
- Methodology :
- Dose-response assays : Test compounds across a wide concentration range (nM to mM) in NIH 3T3 fibroblasts and MCF7 adenocarcinoma cells. Use MTT assays to differentiate cytotoxic (IC₅₀ < 50 µM) and cytoprotective effects (cell viability > 120% at low doses) .
- ROS Scavenging Assays : Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence. Derivatives with ortho-dihydroxy groups show stronger ROS scavenging, explaining cytoprotective outliers .
Q. How can enantioselective synthesis of 2-benzoyl-2-hydroxy-3(2H)-benzofuranone be achieved, and what chiral analysis methods are recommended?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers (retention times: 8.2 min for (R), 9.7 min for (S)) .
- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations. A positive Cotton effect at 280 nm indicates (R)-configuration .
Key Research Gaps and Recommendations
- Stereochemical Effects : Explore the impact of 2-hydroxy stereochemistry on biological activity using enantiopure samples .
- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .
- In Vivo Models : Validate in vitro findings using zebrafish or murine models for bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
